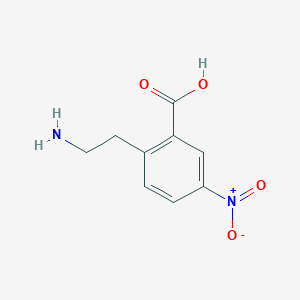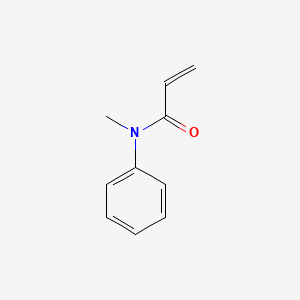
n-Methyl-n-phenylprop-2-enamide
Overview
Description
N-Methyl-n-phenylprop-2-enamide is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI representation isInChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 . The compound has a rotatable bond count of 2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.20 g/mol . It has a XLogP3 value of 1.7 , indicating its lipophilicity. The compound has a topological polar surface area of 20.3 Ų , which can give an indication of its ability to permeate cell membranes.Scientific Research Applications
Pharmacology and Psychoactive Effects
Lysergic acid diethylamide (LSD), a compound related to the structural class of n-Methyl-n-phenylprop-2-enamide, has been extensively studied for its psychoactive effects. Initially used in psychiatric research and experimental treatments, LSD's complex pharmacology and mechanisms of action are still not fully understood. Interest in LSD has been renewed for brain research and experimental treatments for conditions such as cluster headaches and terminal illness, highlighting the potential therapeutic applications of related compounds (Passie et al., 2008).
Neuroprotective Surgical Strategies
In Parkinson’s disease (PD), neurosurgical approaches, including deep brain stimulation and neurotrophic factor administration, have been explored as neuroprotective therapies. These strategies, derived from studies on neurotoxic models and clinical trials, aim to restore the degenerative nigrostriatal system. Although results from animal models have been promising, the translation to successful clinical outcomes remains a challenge. This area of research underlines the importance of carefully planned preclinical studies and well-designed clinical trials to distinguish neuroprotection from symptomatic effects (Torres et al., 2017).
Environmental Studies
Engineered nanomaterials, such as TiO2 and ZnO nanoparticles, are being explored for their potential applications in agriculture. These nanoparticles can enhance crop production and stress resistance by slowly releasing ions to crops. However, the majority of studies have been conducted under controlled laboratory conditions, and there's a call for more field studies to fully understand their effects on plant growth and health improvement under real-world conditions. This research highlights the potential environmental applications of compounds with similar properties (Šebesta et al., 2021).
Neurodegenerative Diseases
Exploring the environmental origins of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD) has led to the identification of various chemical exposures that could play a role in disease development. For instance, exposure to specific neurotoxicants in early life may significantly influence the risk of developing PD or AD in later life. This line of research suggests that interactions between genetic and environmental factors are crucial in the etiology of these diseases, underscoring the importance of identifying and understanding the role of environmental factors (Landrigan et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGMKHVTNJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978365 | |
| Record name | N-Methyl-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6273-94-5 | |
| Record name | NSC35673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-phenylprop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-3-carbonitrile](/img/structure/B3054925.png)
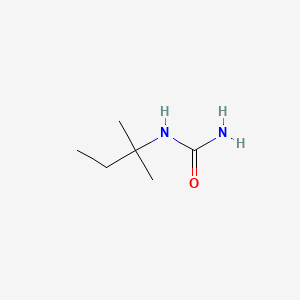
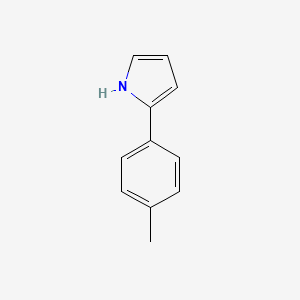
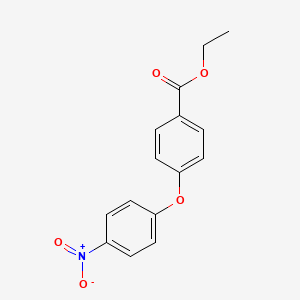

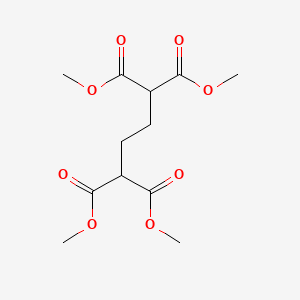

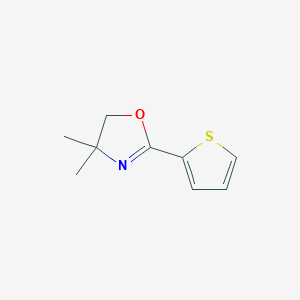
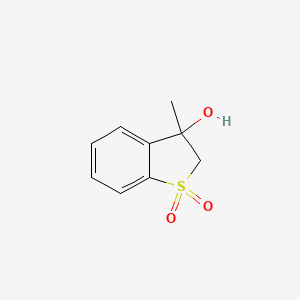
![Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B3054940.png)
![5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-](/img/structure/B3054941.png)

